7-Bromo-3-chloro-4-phenyl-1H-indole
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Overview
Description
7-Bromo-3-chloro-4-phenyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloro-4-phenyl-1H-indole typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a phenyl-substituted indole precursor. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and solvent conditions to ensure regioselectivity and yield optimization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-chloro-4-phenyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed: The major products formed from these reactions include various substituted indoles, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
7-Bromo-3-chloro-4-phenyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Bromo-3-chloro-4-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
- 7-Bromo-4-chloro-1H-indole
- 4-Bromo-7-chloro-1H-indole
- 5-Fluoro-3-phenyl-1H-indole
Comparison: Compared to similar compounds, 7-Bromo-3-chloro-4-phenyl-1H-indole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the phenyl group, provides distinct properties that can be leveraged in various applications .
Properties
CAS No. |
919522-65-9 |
---|---|
Molecular Formula |
C14H9BrClN |
Molecular Weight |
306.58 g/mol |
IUPAC Name |
7-bromo-3-chloro-4-phenyl-1H-indole |
InChI |
InChI=1S/C14H9BrClN/c15-11-7-6-10(9-4-2-1-3-5-9)13-12(16)8-17-14(11)13/h1-8,17H |
InChI Key |
LEVQVWBEDDXMRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CNC3=C(C=C2)Br)Cl |
Origin of Product |
United States |
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